molecular formula C11H16N2O B8699731 2,6-Dimethylanilinoacetic acid methyl amide CAS No. 55882-98-9

2,6-Dimethylanilinoacetic acid methyl amide

Cat. No. B8699731
M. Wt: 192.26 g/mol
InChI Key: RXXHRVGNMNDMMP-UHFFFAOYSA-N
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Patent
US04008066

Procedure details

83 g of bromoacetic acid methyl amide and 169 ml of 2,6-dimethyl aniline are stirred for 10 hours at 140° C bath temperature. The reaction mixture is left to stand overnight at room temperature. Next morning the contents of the flask are crystallised right through. The contents are filtered off and the precipitate is washed with benzene. The precipitate is subsequently dissolved in a small amount of water, the solution is brought to a pH of 10 to 11 with 30% sodium hydroxide solution and extracted with ether. The ethereal extract is dried over sodium sulphate, the ether distilled off in vacuo, and the residue is distilled in a high vacuum to yield 55 g of 2,6-dimethylanilinoacetic acid methyl amide (b.p. 152°-154° C/0.1 Torr). After recrystallisation from diisopropyl ether the product melts at 71°-73° C. 2,6-dimethylanilinoacetic acid dimethyl amide was manufactured in analogous manner: b.p. 132° C/0.3 Torr; m.p. 52°-54° C (recyrstallisation from diisopropyl ether/petroleum ether).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
169 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:6])[CH2:4]Br.[CH3:7][C:8]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[C:9]=1[NH2:10]>>[CH3:1][NH:2][C:3](=[O:6])[CH2:4][NH:10][C:9]1[C:11]([CH3:15])=[CH:12][CH:13]=[CH:14][C:8]=1[CH3:7]

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
CNC(CBr)=O
Name
Quantity
169 mL
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is left
CUSTOM
Type
CUSTOM
Details
Next morning the contents of the flask are crystallised right through
FILTRATION
Type
FILTRATION
Details
The contents are filtered off
WASH
Type
WASH
Details
the precipitate is washed with benzene
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is subsequently dissolved in a small amount of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether distilled off in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(CNC1=C(C=CC=C1C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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